molecular formula C21H25NO5S2 B2914887 (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448078-86-1

(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2914887
CAS RN: 1448078-86-1
M. Wt: 435.55
InChI Key: QQYQSXCCSJZTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C21H25NO5S2 and its molecular weight is 435.55. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

The compound (1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is involved in various synthetic and structural studies due to its unique bicyclic structure and functional groups. Research has explored its use in atom-transfer radical cyclizations, demonstrating its utility in creating complex organic structures with potential applications in drug discovery and organic synthesis (Flynn et al., 1992). Additionally, studies on similar bicyclic compounds have focused on their reactions with nucleophilic reagents, providing insights into their chemical behavior and potential for generating new compounds with varied functionalities (Chlenov et al., 1976).

properties

IUPAC Name

3-(benzenesulfonyl)-8-(4-ethoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S2/c1-2-27-18-10-12-20(13-11-18)29(25,26)22-16-8-9-17(22)15-21(14-16)28(23,24)19-6-4-3-5-7-19/h3-7,10-13,16-17,21H,2,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYQSXCCSJZTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

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